molecular formula C14H12BrNO2 B5544207 4-(benzyloxy)-3-bromobenzaldehyde oxime

4-(benzyloxy)-3-bromobenzaldehyde oxime

Cat. No. B5544207
M. Wt: 306.15 g/mol
InChI Key: SZVLOIZHANQTKJ-CXUHLZMHSA-N
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Description

4-(benzyloxy)-3-bromobenzaldehyde oxime is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzaldehyde and is commonly used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Selective Bromination and Synthesis

A pivotal application involves the selective ortho-bromination of benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes. This process utilizes a palladium-catalyzed C-H activation, where O-Methyloxime acts as a directing group. Such methodologies are crucial for the efficient synthesis of complex organic molecules and intermediates in pharmaceuticals and agrochemicals (Dubost et al., 2011).

Oxidation Processes

Another significant application is observed in the selective oxidation of toluenes to benzaldehydes, a process catalyzed by cerium(III), hydrogen peroxide, and bromide ion. This reaction pathway highlights the utility of bromination and subsequent oxidation steps in organic synthesis, particularly in the transformation of simple hydrocarbons to more functionalized compounds (Auty et al., 1997).

Catalytic Oxyfunctionalization

The remote benzylic C(sp3)–H oxyfunctionalization directed by a hindered para-hydroxyl group is another notable application. This process, catalyzed by Cu(OAc)2 under ligand- and additive-free conditions, facilitates the conversion of various 4-hydroxy compounds into aromatic carbonyl compounds. Such transformations are invaluable in the synthesis of fine chemicals and pharmaceutical intermediates, especially given the environmental benefits of using ambient air as the terminal oxidant (Jiang et al., 2014).

Unforeseen Bromination Products

Research also highlights the unforeseen formation of brominated benzaldehyde derivatives during bromination reactions, which underscores the complexity and unpredictability of chemical reactions involving halogenated compounds. Such findings are crucial for understanding reaction mechanisms and optimizing synthetic routes (Otterlo et al., 2004).

Material Science Applications

In material science, the compound finds application in the synthesis of advanced materials, such as flame-retardant epoxy resins. The incorporation of phosphorus-containing compounds, derived from brominated precursors, into epoxy resins enhances their flame retardance and thermal stability, which is essential for electronic applications (Wang & Shieh, 1998).

Mechanism of Action

The mechanism of action of oximes involves the competition between oxygen and nitrogen to act as a nucleophile . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Safety and Hazards

4-(benzyloxy)-3-bromobenzaldehyde oxime is a combustible liquid . It can cause skin irritation and serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Recent developments in the field of oximes focus on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . There is also interest in the development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches .

properties

IUPAC Name

(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-13-8-12(9-16-17)6-7-14(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVLOIZHANQTKJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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